Lipophilicity Comparison: Computed LogP of 6-Methylhept-2-enal vs. Linear (E)-2-Heptenal
A key computable property that differentiates 6-methylhept-2-enal from its linear isomer, (E)-2-heptenal, is its lipophilicity. The branched methyl group increases the partition coefficient. 6-Methylhept-2-enal has a computed XLogP3 value of 2.3 [1]. This is distinct from (E)-2-heptenal, which has a comparably lower XLogP3 of 1.8 [2]. This property difference is critical for predicting behavior in extraction, chromatography, and biological partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | (E)-2-Heptenal (XLogP3 = 1.8) |
| Quantified Difference | The target compound is approximately 0.5 log units more lipophilic, indicating roughly three times higher partitioning into a non-polar phase. |
| Conditions | Computational prediction (XLogP3 algorithm); not experimentally determined. |
Why This Matters
This difference impacts solubility, extraction efficiency, and retention time in reverse-phase HPLC, directly influencing purification strategy and analytical method development for procurement and use.
- [1] PubChem. (2026). 6-Methylhept-2-enal. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54020983. View Source
- [2] PubChem. (2026). (E)-2-Heptenal. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5280976. View Source
